REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.N1C=CC=CC=1.Cl[C:15]([O:17][CH2:18][C:19]([Cl:22])([Cl:21])[Cl:20])=[O:16].O>O1CCCC1>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][C:15](=[O:16])[O:17][CH2:18][C:19]([Cl:22])([Cl:21])[Cl:20]
|
Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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NC1=NC=CC=C1
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Name
|
|
Quantity
|
1.01 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.76 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC(Cl)(Cl)Cl
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
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Smiles
|
O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
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EXTRACTION
|
Details
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the resulting solution was extracted with ethyl acetate
|
Type
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WASH
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Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
|
Type
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DISTILLATION
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Details
|
the solvent was distilled off under reduced pressure
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Type
|
ADDITION
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Details
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Hexane was poured to the residue, and 1.77 g (61.6%) of the desired product as a solid
|
Type
|
CUSTOM
|
Details
|
was separated by filtration
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)NC(OCC(Cl)(Cl)Cl)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |